molecular formula C19H15N3O2 B5620727 2-(benzoylamino)-N-4-pyridinylbenzamide

2-(benzoylamino)-N-4-pyridinylbenzamide

Cat. No. B5620727
M. Wt: 317.3 g/mol
InChI Key: LYTODAQHBXAUIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(benzoylamino)-N-4-pyridinylbenzamide often involves complex reactions, including photoreaction, intramolecular cyclization, and the use of catalysts. For example, the photoreaction of 2-halo-N-pyridinylbenzamides can lead to photocyclized products through an intramolecular cyclization mechanism assisted by n-complexation of chlorine radicals (Park et al., 2001). Moreover, vanadium-catalyzed N-benzoylation of 2-aminopyridines via oxidative C(CO)-C(CO) bond cleavage of 1,2-diketones represents another synthesis method, offering a practical approach to accessing medicinally important pyridylbenzamides (Digwal et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-(benzoylamino)-N-4-pyridinylbenzamide and its derivatives can be characterized using various spectroscopic and crystallographic techniques. Studies have shown that compounds in this category can crystallize in different space groups, with their molecular geometry optimized using density functional theory (DFT) (Özdemir et al., 2015). The interplay between hydrogen-bonding and π-interactions plays a significant role in the crystal packing and overall stability of these compounds.

Chemical Reactions and Properties

Chemical reactions involving 2-(benzoylamino)-N-4-pyridinylbenzamide derivatives are diverse, including photoreaction, acylation, and various substitution reactions that lead to the formation of novel compounds with potential biological activities. For instance, N-benzoylation reactions are critical for modifying the chemical structure and enhancing the biological relevance of the parent compounds (Wolfe, 1997).

properties

IUPAC Name

2-benzamido-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-18(14-6-2-1-3-7-14)22-17-9-5-4-8-16(17)19(24)21-15-10-12-20-13-11-15/h1-13H,(H,22,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTODAQHBXAUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Benzoylamino-N-pyridin-4-yl-benzamide

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